molecular formula C9H20ClN2O3P B13422626 N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine

N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine

Cat. No.: B13422626
M. Wt: 270.69 g/mol
InChI Key: CUFCEFLDDREMPG-UHFFFAOYSA-N
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Description

Introduction to Oxazaphosphorine Derivatives in Anticancer Research

Oxazaphosphorines, characterized by their 1,3,2λ⁵-oxazaphosphinane core, have been pivotal in oncology since the mid-20th century. These compounds evolved from nitrogen mustard agents, leveraging prodrug strategies to improve tumor selectivity while minimizing off-target effects. Their mechanism hinges on metabolic activation to alkylating species that crosslink DNA, disrupting replication in rapidly dividing cells. The compound N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine embodies this innovation, combining a stabilized phosphorus heterocycle with tailored substituents to optimize pharmacokinetics and bioactivation pathways.

Historical Evolution of Nitrogen Mustard-Based Chemotherapeutic Agents

The origins of nitrogen mustard chemotherapeutics trace back to World War II, where sulfur mustard’s cytotoxic effects on lymphocytes were serendipitously observed during the Bari air raid. Alfred Gilman and Louis Goodman’s pioneering work demonstrated that bis(2-chloroethyl)methylamine (HN2) could induce lymphoma regression, marking the first clinical use of alkylating agents in oncology. However, early nitrogen mustards like mustine (HN2) faced limitations due to systemic toxicity and chemical instability, prompting the development of prodrug derivatives.

The introduction of cyclophosphamide in the 1950s revolutionized the field by masking the reactive bis-chloroethyl groups within a phosphoramide ring, requiring hepatic cytochrome P450-mediated activation to release the active phosphoramide mustard. This prodrug strategy reduced premature alkylation and expanded the therapeutic window. Subsequent analogs, including ifosfamide and trofosfamide , further refined the balance between activation efficiency and metabolic stability, establishing oxazaphosphorines as a cornerstone of combination chemotherapy regimens.

Structural Classification of 1,3,2λ⁵-Oxazaphosphinane Derivatives

The 1,3,2λ⁵-oxazaphosphinane scaffold consists of a six-membered ring integrating oxygen, nitrogen, and pentavalent phosphorus atoms. Structural diversification occurs through substitutions at the nitrogen and phosphorus centers, which govern prodrug stability, activation kinetics, and DNA alkylation potential.

Core Modifications
  • Phosphorus Oxidation State : The λ⁵ designation indicates a pentavalent phosphorus atom bonded to oxygen (P=O), enhancing electrophilicity and facilitating nucleophilic attack during bioactivation.
  • Nitrogen Substituents : In N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine , the nitrogen bears a 2-chloroethyl group (alkylating moiety) and a 2-ethoxyethyl group (metabolic stabilizer). The ethoxyethoxy side chain delays enzymatic hydrolysis, prolonging circulation time compared to simpler alkyl substituents.
  • Exocyclic Functional Groups : The 2-oxo group on phosphorus stabilizes the ring structure while participating in hydrogen bonding with metabolic enzymes like CYP3A4 and CYP2B6.
Comparative Structural Analysis
Compound Nitrogen Substituents Phosphorus Modifications Key Metabolic Features
Cyclophosphamide Bis(2-chloroethyl) 2-Oxo Activated via 4-hydroxylation
Ifosfamide (2-Chloroethyl), (2-chloroethyl) 2-Oxo N-dechloroethylation generates neurotoxic metabolites
Target Compound 2-Chloroethyl, 2-ethoxyethyl 2-Oxo Ethoxyethyl delays hydrolysis, enhancing tumor uptake

This structural classification underscores how substituent engineering fine-tunes prodrug behavior, balancing activation kinetics with metabolic stability.

Role of Chiral Centers in Oxazaphosphorine Bioactivity

Chirality at the phosphorus center profoundly influences the pharmacokinetics and pharmacodynamics of oxazaphosphorines. For instance, (S)-ifosfamide exhibits distinct activation and detoxification pathways compared to its (R) -enantiomer, with the former generating higher ratios of the cytotoxic metabolite ifosforamide mustard. Similarly, in N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine , the asymmetric phosphorus atom dictates:

  • Enzyme-Substrate Binding : Stereoselective interactions with cytochrome P450 isoforms determine the rate of 4-hydroxylation, a critical activation step.
  • Metabolite Profile : Chiral preferences in N-dechloroethylation influence the balance between therapeutic alkylators (e.g., phosphoramide mustard) and toxic byproducts (e.g., chloroacetaldehyde).
  • DNA Adduct Formation : The spatial orientation of the chloroethyl groups affects crosslinking efficiency, with specific enantiomers favoring interstrand over intrastrand DNA adducts.

These stereochemical considerations underscore the importance of enantiomeric purity in optimizing therapeutic outcomes, driving the development of chiral resolution techniques and asymmetric synthetic routes for oxazaphosphorines.

Properties

Molecular Formula

C9H20ClN2O3P

Molecular Weight

270.69 g/mol

IUPAC Name

N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C9H20ClN2O3P/c1-2-14-9-7-12(6-4-10)16(13)11-5-3-8-15-16/h2-9H2,1H3,(H,11,13)

InChI Key

CUFCEFLDDREMPG-UHFFFAOYSA-N

Canonical SMILES

CCOCCN(CCCl)P1(=O)NCCCO1

Origin of Product

United States

Preparation Methods

Overview of the Synthesis Strategy

The synthesis generally employs a phosphorus oxychloride (POCl₃) mediated cyclization of bis(2-chloroethyl)amine derivatives with 3-aminopropan-1-ol (or its derivatives). The key features include:

This approach ensures high purity and yields, suitable for pharmaceutical applications.

Preparation Methodology

Reactant Selection and Initial Conditions

Reaction Conditions

  • The reaction is conducted in a single vessel under controlled low temperatures (−15°C to −3°C) to manage exothermicity and control reaction kinetics.
  • Molar ratios are carefully maintained, with a slight excess (1-5%) of bis(2-chloroethyl)amine hydrochloride relative to 3-aminopropan-1-ol to favor complete conversion.
  • Auxiliary bases such as triethylamine or other tertiary amines are added to bind HCl released during phosphorylation and cyclization, thus driving the reaction forward.

Step-by-Step Synthesis

Step 1: Phosphorylation of Bis(2-chloroethyl)amine Hydrochloride
  • The hydrochloride salt of bis(2-chloroethyl)amine is dissolved in an inert solvent.
  • Phosphorous oxychloride is added slowly at −15°C to prevent side reactions.
  • The mixture is stirred to form N,N-bis(2-chloroethyl)phosphoramide dichloride .
Step 2: Cyclocondensation with 3-Aminopropan-1-ol
  • The phosphorylated intermediate reacts with 3-aminopropan-1-ol in the presence of a base (e.g., triethylamine).
  • The reaction proceeds at low temperature (−15°C to −10°C), facilitating cyclization to form the oxazaphosphinan ring .
  • The process involves nucleophilic attack of the amino group on the phosphorus atom, leading to ring closure.
Step 3: Substitution with Chloroethyl Groups
  • The cyclic phosphoramide intermediate undergoes substitution at the phosphorus atom with additional bis(2-chloroethyl)amine.
  • The reaction is conducted at slightly elevated temperatures (up to 40°C) to promote substitution.
  • The molar excess of bis(2-chloroethyl)amine ensures complete substitution, typically 1-5% excess.
Step 4: Purification and Isolation
  • The reaction mixture is worked up by removing triethylamine hydrochloride and excess reagents via filtration.
  • The product is purified through recrystallization or chromatography, yielding the target compound with high purity.

Reaction Scheme and Data Table

Step Reagents Conditions Key Features Purpose
1 Bis(2-chloroethyl)amine hydrochloride, POCl₃ −15°C, inert solvent Phosphorylation to form phosphoramide Formation of reactive phosphoramide intermediate
2 3-Aminopropan-1-ol, triethylamine −15°C to −10°C Cyclization to oxazaphosphinan ring Ring closure to form core structure
3 Additional bis(2-chloroethyl)amine 20°C to 40°C Substitution at phosphorus Introduction of chloroethyl groups
4 Purification Recrystallization High purity target compound Final isolation

Mechanistic Insights and Considerations

  • The phosphorylation step involves nucleophilic attack of the amine on POCl₃, forming a phosphoramide dichloride.
  • The cyclization is facilitated by nucleophilic attack of the amino group on the phosphorus center, leading to ring closure.
  • The substitution reaction at phosphorus involves nucleophilic attack by bis(2-chloroethyl)amine, replacing chloride groups with chloroethyl substituents.
  • The auxiliary base (triethylamine) plays a crucial role in scavenging HCl and controlling reaction rates, preventing side reactions such as hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chloroethyl and ethoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is a phosphazene compound with potential applications in various fields, and its specific structure includes chloroethyl and ethoxyethyl groups. The oxazaphosphinan ring system contributes to its stability and reactivity, making it a subject of interest in chemical and biological studies.

Potential Applications

While specific, detailed case studies and comprehensive data tables for this compound are not available in the search results, the provided documents suggest potential applications and research directions:

  • Chemical Reactivity: The chemical reactivity of this compound can be explored through several types of reactions.
  • Interaction Studies: Interaction studies involving this compound could focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies may include:
  • Anti-cMet Antibody Drug Conjugates: This compound may be related to anti-cMet antibody drug conjugates and their application methods .
  • **Pharmaceutical Applications:**this compound may have use in stable, dilution-ready pharmaceutical formulations .

Structural Similarities

Several compounds share structural similarities with this compound. Here are some examples:

  • 2H-1,3,2-Oxazaphosphorin-2-amine, N,N-bis(2-chloroethyl)tetrahydro-, 2-oxide, (R)- .
  • N-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine .

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclophosphamide (N,N-Bis(2-chloroethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine)

Structural Differences :

  • Cyclophosphamide has two 2-chloroethyl groups attached to the oxazaphosphorinane ring, whereas the target compound replaces one chloroethyl with a 2-ethoxyethyl group.
    Pharmacological Impact :
  • Cyclophosphamide is a prodrug requiring hepatic activation to form phosphoramide mustard, its active metabolite. The ethoxyethyl substituent may slow metabolic activation, prolonging half-life .

Ifosfamide (3-(2-Chloroethyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide)

Structural Differences :

  • Ifosfamide retains two chloroethyl groups but differs in the placement of substituents on the oxazaphosphorinane ring. The target compound’s ethoxyethyl group replaces one amino-linked chloroethyl in ifosfamide. Pharmacological Impact:
  • Ifosfamide’s metabolism generates neurotoxic chloroacetaldehyde. The ethoxyethyl group in the target compound may reduce this toxicity by diverting metabolic pathways .
  • Ifosfamide exhibits lower plasma protein binding (20–50%) compared to cyclophosphamide (60–80%). The ethoxyethyl group may further reduce binding, enhancing free drug availability .

N-Dechloroethylcyclophosphamide (3-Dechloroethylifosfamide)

Structural Differences :

  • This metabolite of cyclophosphamide lacks one chloroethyl group, resembling the target compound but with a hydroxyl group instead of ethoxyethyl.
    Pharmacological Impact :
  • The hydroxyl group in dechloroethylcyclophosphamide increases polarity, accelerating renal clearance. The ethoxyethyl group in the target compound may counteract this, extending circulation time .

Data Table: Structural and Pharmacokinetic Comparison

Compound Molecular Formula Substituents CAS Number Key Pharmacokinetic Properties
Target Compound C₉H₂₀ClN₂O₃P 2-Chloroethyl, 2-ethoxyethyl Not Reported Hypothesized: Enhanced lipophilicity, prolonged half-life
Cyclophosphamide C₇H₁₅Cl₂N₂O₂P Bis(2-chloroethyl) 50-18-0 Prodrug, hepatic activation, t₁/₂: 3–12 hr
Ifosfamide C₇H₁₅Cl₂N₂O₂P Bis(2-chloroethyl), amine-linked 3778-73-2 Neurotoxic metabolites, t₁/₂: 15 hr
N-Dechloroethylcyclophosphamide C₅H₁₁ClN₂O₂P 2-Chloroethyl, hydroxyl 36498-32-7 Polar metabolite, rapid renal excretion

Mechanistic and Toxicological Insights

  • DNA Alkylation : The chloroethyl group in all compounds enables cross-linking of DNA strands, but the ethoxyethyl substituent in the target compound may reduce binding affinity compared to cyclophosphamide, necessitating higher doses for equivalent efficacy .
  • Metabolism : Cyclophosphamide and ifosfamide undergo cytochrome P450-mediated activation. The ethoxyethyl group’s ether bond may resist hydrolysis, delaying activation and reducing acute toxicity .
  • Toxicity Profile : Cyclophosphamide causes hemorrhagic cystitis due to acrolein release. The ethoxyethyl group may mitigate this by altering metabolic byproducts .

Biological Activity

N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is a phosphazene compound characterized by a unique chemical structure that includes alternating phosphorus and nitrogen atoms, along with chloroethyl and ethoxyethyl substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structure and Composition

The compound's molecular formula is C7H15Cl2N2O2PC_7H_{15}Cl_2N_2O_2P. Its structure features a phosphazene backbone with the following key components:

  • Chloroethyl groups : Contribute to its reactivity and potential interaction with biological targets.
  • Ethoxyethyl group : Enhances solubility and stability.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of phosphazenes with chloroethyl and ethoxyethyl derivatives.

This compound exhibits several biological activities that make it a candidate for further investigation:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines. The mechanism often involves alkylation of DNA, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Binding Affinity : Interaction studies indicate potential binding to biological receptors or enzymes, which could be explored for therapeutic applications.

Case Studies

Research has indicated that phosphazene derivatives exhibit significant anticancer properties. For instance:

  • A study on similar compounds revealed that they were effective against murine leukemia L1210 cells. The metabolites showed higher activity compared to their parent compounds, indicating that the biological activity may be enhanced through metabolic processes .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructureUnique Features
Bis(2-chloroethyl)methylamineC5H11Cl2NKnown for its use in chemotherapy as a nitrogen mustard agent
PhosphoramideVariesExhibits different reactivity patterns due to variations in substituents on phosphorus
EthylphosphonochloridateC3H7ClO3PUtilized in organic synthesis; differs by having an ethyl phosphonate structure

The unique combination of chloroalkyl and ethoxyalkyl substituents in this compound may enhance its reactivity and biological activity compared to other similar compounds .

Q & A

Q. What are the key synthetic routes for preparing N-(2-chloroethyl)-N-(2-ethoxyethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For analogs like cyclophosphamide, a common approach is the condensation of bis(2-chloroethyl)amine with a phosphorylating agent (e.g., phosphorus oxychloride) under anhydrous conditions . Reaction optimization includes:

  • Temperature control : Maintaining 50–60°C to prevent side reactions (e.g., hydrolysis of chloroethyl groups).
  • Solvent selection : Use of aprotic solvents like tetrahydrofuran (THF) or dichloromethane to stabilize intermediates.
  • Catalysts : Addition of triethylamine to scavenge HCl and drive the reaction forward .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical methods include:

  • HPLC-MS : To detect trace impurities (e.g., hydrolyzed chloroethyl derivatives) and confirm molecular weight.
  • ¹H/³¹P NMR : Key signals include the oxazaphosphorine ring protons (δ 3.5–4.5 ppm) and phosphorus resonance (δ 20–25 ppm for P=O groups) .
  • Elemental analysis : Confirmation of C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What are the metabolic activation pathways of this compound in biological systems, and how do they influence experimental design?

Like cyclophosphamide analogs, this compound is likely a prodrug requiring hepatic cytochrome P450 (CYP) enzymes (e.g., CYP2B6) for activation. Key steps include:

  • Oxidation : Conversion to 4-hydroxy intermediates, which spontaneously decompose into phosphoramide mustard and acrolein .
  • Experimental considerations :
    • Use liver microsomes or primary hepatocytes to model metabolism.
    • Co-administer CYP inhibitors (e.g., ketoconazole) to validate metabolic pathways .

Q. How does the substitution pattern (chloroethyl vs. ethoxyethyl groups) affect cytotoxicity and DNA crosslinking efficiency compared to cyclophosphamide?

Comparative studies suggest:

  • Ethoxyethyl groups : May reduce alkylating activity due to decreased electrophilicity compared to chloroethyl groups.
  • DNA crosslinking assays : Use plasmid relaxation assays or comet electrophoresis to quantify interstrand crosslinks.
  • Cytotoxicity data : IC₅₀ values in leukemia cell lines (e.g., HL-60) can be 2–3-fold higher than cyclophosphamide, indicating lower potency .

Q. What analytical challenges arise in detecting degradation products of this compound under physiological conditions?

Degradation products (e.g., ethoxyethyl alcohol, phosphoramide derivatives) require specialized detection:

  • LC-MS/MS : Use hydrophilic interaction chromatography (HILIC) to retain polar metabolites.
  • Stability studies : At pH 7.4 and 37°C, monitor hydrolysis rates via UV-Vis (λ = 210–230 nm for P=O groups) .

Methodological Notes

  • Synthetic optimization : Replace chloroethyl groups with deuterated analogs (e.g., -CD₂CD₂Cl) to track metabolic fate via mass isotopomer analysis .
  • Biological assays : Use isogenic cell lines with varying DNA repair capacity (e.g., BRCA1-deficient) to assess compound selectivity .

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